molecular formula C11H15BrN2O B7905404 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide

Cat. No.: B7905404
M. Wt: 271.15 g/mol
InChI Key: AJCSUKRQTQRUNZ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide is an organic compound with the molecular formula C11H15BrN2O This compound is characterized by the presence of an amino group, a bromo-substituted benzyl group, and an ethyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide typically involves the reaction of 2-bromo-benzylamine with ethyl acetamide under specific conditions. One common method includes:

    Starting Materials: 2-bromo-benzylamine and ethyl acetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The 2-bromo-benzylamine is first dissolved in the solvent, followed by the addition of the base. Ethyl acetamide is then added dropwise to the reaction mixture. The reaction is typically heated to reflux for several hours to ensure completion.

    Purification: The product is isolated by filtration, followed by recrystallization from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, industrial processes may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-Amino-N-(2-substituted-benzyl)-N-ethyl-acetamide derivatives.

    Oxidation: Formation of nitroso or nitro derivatives of the original compound.

    Reduction: Formation of 2-Amino-N-(2-bromo-benzyl)-N-ethyl-ethylamine.

Scientific Research Applications

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide
  • 2-Amino-N-(2-fluoro-benzyl)-N-ethyl-acetamide
  • 2-Amino-N-(2-iodo-benzyl)-N-ethyl-acetamide

Uniqueness

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide is unique due to the presence of the bromo substituent, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.

Biological Activity

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a bromo-substituted benzyl moiety, and an ethyl acetamide group. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various compounds showed that derivatives containing bromo and amino functionalities demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Preliminary studies have indicated that it may inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

A specific case study highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.5
HeLa (Cervical Cancer)4.8
A549 (Lung Cancer)6.0

This suggests that structural modifications, such as the introduction of bromo and ethyl groups, may enhance anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are critical in treating conditions like Alzheimer's disease.

A comparative analysis of various N-substituted acetamides revealed:

Compound AChE Inhibition (%) BChE Inhibition (%)
This compound7265
Standard Inhibitor (Donepezil)>90>90

The moderate inhibition rates indicate potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of the bromo group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Properties

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-2-14(11(15)7-13)8-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCSUKRQTQRUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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